2-(4-Chlorophenyl)oxirane
Overview
Description
2-(4-Chlorophenyl)oxirane, also known as 4-Chlorostyrene oxide, is an organic compound with the empirical formula C8H7ClO . It has a molecular weight of 154.59 .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring, attached to a 4-chlorophenyl group . The SMILES string representation is Clc1ccc(cc1)C2CO2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, oxiranes in general are known to undergo ring-opening reactions .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a refractive index of 1.5520 (lit.) and a density of 1.283 g/mL at 25°C (lit.) . It is not miscible or difficult to mix with water .Scientific Research Applications
Hypoglycemic Activity
2-(4-Chlorophenyl)oxirane and its derivatives have been studied for their potential hypoglycemic activity. Research indicates that certain derivatives, particularly those with Cl or CF3 substituents and specific chain lengths, can significantly lower blood glucose levels in rats. Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a compound related to this compound, has shown notable hypoglycemic effects (Eistetter & Wolf, 1982).
Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives with potential applications. For example, 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide was synthesized through specific oxidation processes, showing the versatility of this compound in chemical synthesis (Dotsenko et al., 2007).
Antimicrobial Agents
Some derivatives of this compound have been explored for their antimicrobial properties, particularly in applications for the plastic industry. The compounds showed effectiveness against both gram-negative and gram-positive bacteria, suggesting their potential as biocidal agents in material sciences (Zaiton et al., 2018).
Peroxisomal Beta-Oxidation
Studies have shown that compounds like ethyl 2(5(4-chlorophenyl)pentyl)-oxiran-2-carboxylate, a relative of this compound, can affect peroxisomal beta-oxidation in the liver. This suggests potential implications in metabolic studies, particularly related to cholesterol and triacylglycerol levels (Bone et al., 1982).
Fatty Acid Oxidation Studies
Research has also focused on the effects of sodium 2-[5-(4-chlorophenyl)pentyl]-oxirane-2-carboxylate on fatty acid oxidation, particularly in relation to peroxisomal diseases. This study provides insights into metabolic pathways and potential therapeutic approaches for certain genetic disorders (Suzuki et al., 1991).
Elastomeric Properties
The elastomeric properties of poly(2-chloroethyl)oxirane and related polymers have been investigated, highlighting the compound's potential in material science, especially in the development of new polyether elastomers with improved chemical reactivity (Shih et al., 1982).
Antibacterial Agents
Studies have also shown that derivatives of this compound can act as effective antibacterial agents. This is particularly relevant in the context of synthesizing new Schiff base and fused heterocyclic compounds (Rizk et al., 2019).
Safety and Hazards
2-(4-Chlorophenyl)oxirane is classified as a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
They are known to react with various nucleophiles, including amines and alcohols .
Mode of Action
2-(4-Chlorophenyl)oxirane, like other oxiranes, is likely to undergo nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the electrophilic carbon in the oxirane ring, leading to the opening of the ring and formation of a new bond .
Pharmacokinetics
Its physical properties such as its density (1283 g/mL at 25 °C) and refractive index (n20/D 15520) have been reported . These properties might influence its pharmacokinetics, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by factors such as pH and temperature. Moreover, its stability could be affected by light and heat, as is the case with many organic compounds .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the opening of the oxirane ring, leading to various biochemical transformations .
Cellular Effects
It is known that oxiranes can influence cell function by interacting with cellular proteins and enzymes . These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxiranes are known to exert their effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Dosage Effects in Animal Models
A related compound, sodium 2-[5-(4-chlorophenyl)pentyl]-oxirane-2-carboxylate, has been shown to produce a dose-dependent hypoglycaemic effect when administered to several fasted laboratory animals .
properties
IUPAC Name |
2-(4-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950565 | |
Record name | 2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2788-86-5 | |
Record name | 4-Chlorostyrene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2788-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorostyrene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROSTYRENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M51K7C6AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical transformation of 2-(4-chlorophenyl)oxirane discussed in the research paper?
A1: The research paper investigates the oxidative transformations of this compound in the presence of p-toluenesulfonic acid as a catalyst. [] While the abstract doesn't detail specific products, it suggests that the epoxide ring, a highly reactive functional group, undergoes opening and subsequent reactions under these conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.